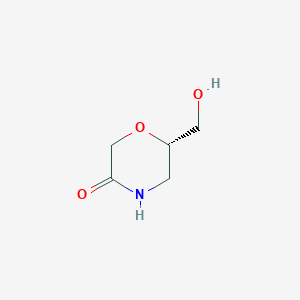

(S)-6-(Hydroxymethyl)morpholin-3-one

説明

Historical Context and Significance of Morpholine-3-one Scaffolds in Chemical Synthesis

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a well-established and privileged scaffold in medicinal chemistry. nih.govjchemrev.com Its unique physicochemical properties, including a favorable lipophilic–hydrophilic balance and a flexible chair-like conformation, make it a valuable component in drug design. acs.org The introduction of a carbonyl group at the 3-position to form the morpholin-3-one (B89469) core further enhances the structural diversity and potential for biological interactions.

Historically, the synthesis of morpholine and its derivatives has been a subject of extensive study, with numerous methods developed for their preparation. nih.govresearchgate.net These synthetic strategies often involve the cyclization of vicinal amino alcohols or their derivatives. researchgate.net The morpholin-3-one scaffold, in particular, has been recognized as an important building block in organic synthesis and a key pharmacophore in medicinal chemistry. researchgate.net The presence of the lactam (a cyclic amide) functionality within the morpholine framework provides a site for hydrogen bonding and other molecular interactions, which can be crucial for binding to biological targets. e3s-conferences.org The versatility of the morpholin-3-one scaffold allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties for specific therapeutic applications. e3s-conferences.org

Stereochemical Considerations in the Synthesis and Application of Chiral Lactams

The synthesis of chiral molecules, particularly those containing stereocenters, is a critical aspect of modern drug development. Lactams, including the morpholin-3-one structure, can possess chirality, and the specific stereochemistry of a molecule can have a profound impact on its biological activity. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

The asymmetric synthesis of chiral lactams is a challenging yet essential area of research. nih.gov Various strategies have been developed to control the stereochemistry during the synthesis, including the use of chiral auxiliaries, chiral catalysts, and stereoselective cyclization reactions. rsc.org For instance, the Staudinger reaction, a [2+2] cycloaddition for synthesizing β-lactams, can be rendered stereoselective through the use of chiral catalysts. nih.govrsc.org The absolute configuration of the stereocenters in chiral lactams is often determined using advanced analytical techniques such as vibrational circular dichroism (VCD) in conjunction with computational methods. nih.gov The ability to selectively synthesize a single enantiomer of a chiral lactam is paramount for developing safe and effective drugs.

Overview of Research Trajectories for (S)-6-(Hydroxymethyl)morpholin-3-one and Related Derivatives

Research into this compound and its derivatives is primarily driven by their potential as building blocks in the synthesis of more complex molecules with therapeutic potential. The presence of a chiral center at the 6-position and a reactive hydroxymethyl group provides a versatile handle for further chemical modifications.

Current research appears to be focused on incorporating this chiral scaffold into larger molecules to explore their structure-activity relationships (SAR) in various biological targets. The (S)-enantiomer, specifically, is often investigated for its unique interactions with biological systems. The development of efficient and stereoselective synthetic routes to this compound is a key area of interest, as it enables the production of enantiomerically pure material for further research and development. While specific applications are still under investigation, the morpholine-3-one core is a known constituent of some bioactive compounds, suggesting that derivatives of this compound may hold promise in various therapeutic areas.

Structure

2D Structure

特性

IUPAC Name |

(6S)-6-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELBDGPDOJCTC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OCC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466028 | |

| Record name | (S)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847805-30-5 | |

| Record name | (S)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 6 Hydroxymethyl Morpholin 3 One

Asymmetric Synthesis Approaches to (S)-6-(Hydroxymethyl)morpholin-3-one

Asymmetric synthesis aims to create the target molecule with the correct three-dimensional arrangement directly. This is often more efficient than resolving a racemic mixture. Strategies include using chiral starting materials, employing chiral catalysts, or controlling the stereochemical outcome of a reaction through diastereoselective pathways.

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, chiral amino alcohols are ideal precursors.

Table 1: Chiral Pool Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | (S)-3-amino-1,2-propanediol, Chloroacetyl chloride | CH₃CN/MeOH | (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide | 94% | acs.org |

Data derived from a synthesis of a closely related intermediate.

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct synthesis of this compound are not extensively documented, the construction of the chiral morpholine (B109124) core can be achieved through established organocatalytic and metal-catalyzed methods.

Organocatalysis uses small organic molecules to catalyze reactions. N-Heterocyclic Carbenes (NHCs) have emerged as powerful catalysts for asymmetric annulation reactions to build various heterocyclic rings. For instance, chiral NHCs have been successfully used in oxidative [3 + 3] annulations of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org This type of strategy, involving the catalytic generation of a chiral intermediate that undergoes cyclization, represents a potential pathway for the asymmetric synthesis of morpholin-3-ones.

Furthermore, biocatalysis, which uses enzymes, offers a highly selective method. Imine reductase (IRED) enzymes have been employed in the scalable, enantioselective synthesis of (S)-3-aryl morpholine derivatives from acetophenone (B1666503) precursors. digitellinc.com This biocatalytic approach demonstrates the potential for enzymatic methods to be adapted for the synthesis of chiral morpholinones, offering high enantioselectivity under mild reaction conditions. digitellinc.com

Transition metal catalysis is a cornerstone of modern synthetic chemistry. Palladium-catalyzed reactions, for example, have been used to construct cis-3,5-disubstituted morpholines from chiral amino alcohol derivatives. nih.gov This strategy involves an intramolecular carboamination reaction, where a palladium catalyst facilitates the formation of the morpholine ring with high stereocontrol. nih.gov While this example leads to a morpholine rather than a morpholin-3-one (B89469), it illustrates the power of metal catalysis in stereoselectively forming the N,O-heterocycle core from acyclic precursors. Rhodium-catalyzed [2+2+2] cycloadditions are another powerful tool for creating chiral heterocyclic systems and have been applied to the enantioselective synthesis of complex molecules. titech.ac.jp

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. This can be a powerful strategy when a molecule contains multiple stereocenters. A relevant example is the synthesis of a diastereomeric morpholinone derivative using a combination of the Petasis reaction and a Pomeranz-Fritsch-Bobbitt cyclization. nih.gov In this approach, a multi-component Petasis reaction sets an initial stereocenter, and the subsequent cyclization proceeds to form the morpholinone ring. nih.gov By carefully choosing chiral starting materials and reaction conditions, it is possible to control the relative stereochemistry of the substituents on the newly formed ring. Such strategies are crucial for synthesizing highly substituted morpholinone derivatives with precise stereochemical configurations. nih.govnih.gov

Asymmetric Catalysis in the Construction of the this compound Core

Classical and Modern Approaches to Racemic Morpholin-3-one Derivatives and Subsequent Resolution

Before the advent of modern asymmetric methods, the standard approach was to synthesize the racemic compound first and then separate the enantiomers.

A classical and industrially scalable synthesis of the parent morpholin-3-one ring involves the reaction of monoethanolamine with an agent like ethyl chloroacetate. chemicalbook.comuobaghdad.edu.iq This reaction typically proceeds via N-alkylation followed by intramolecular cyclization to form the lactam ring of the morpholin-3-one core. A specific large-scale preparation involves reacting a protected ethanolamine (B43304) with a suitable reagent, followed by deprotection and cyclization under acidic conditions (e.g., using trifluoroacetic acid) to yield morpholin-3-one in high yield. chemicalbook.com To obtain the target 6-(hydroxymethyl) derivative, a similar strategy could be employed starting from a racemic 3-aminopropane-1,2-diol.

Table 2: Classical Racemic Synthesis of the Morpholin-3-one Core

| Step | Description | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | N-acylation | Monoethanolamine, Ethyl Chloroacetate | Base | Moderate | chemicalbook.comuobaghdad.edu.iq |

Data derived from a large-scale synthesis of the parent morpholin-3-one.

Once the racemic 6-(hydroxymethyl)morpholin-3-one (B1523583) is synthesized, the two enantiomers must be separated. This process is known as chiral resolution. Common methods for resolution include:

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.

Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers based on their differential interactions with the chiral support. acs.org

These classical methods, while sometimes less direct than asymmetric synthesis, remain valuable tools in obtaining enantiomerically pure compounds. google.com

Green Chemistry Principles Applied to the Synthesis of this compound

Atom-Economical Transformations for this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional methods for the synthesis of morpholinones often involve multi-step sequences with poor atom economy, generating significant waste. For instance, a common approach involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride, followed by a reduction step, a process that is not redox-neutral and generates substantial waste.

More atom-economical approaches are being explored. One promising strategy involves the direct amidation of esters or the use of reductive amination in a one-pot process. A proposed atom-economical synthesis of racemic 6-(hydroxymethyl)morpholin-3-one could start from commercially available starting materials, proceeding through a key intramolecular cyclization.

A potential atom-economical synthetic route is outlined below:

Proposed Atom-Economical Synthesis of Racemic 6-(Hydroxymethyl)morpholin-3-one:

Reductive Amination: Reaction of a suitable C3-aldehyde precursor with an amino alcohol in the presence of a reducing agent. This method is known for its high atom economy as the byproducts are typically water or other small molecules.

Intramolecular Amide Formation: A subsequent intramolecular cyclization of an amino ester intermediate would lead to the desired morpholin-3-one ring system. Direct amidation of esters is increasingly being performed using greener methods that avoid the use of stoichiometric coupling reagents, which have poor atom economy.

The following table compares the theoretical atom economy of a traditional synthesis route with a proposed, more atom-economical alternative.

| Synthetic Route | Key Transformation | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional Route | Amide formation using chloroacetyl chloride and subsequent reduction | Amino alcohol, Chloroacetyl chloride, Reducing agent (e.g., NaBH₄) | 6-(Hydroxymethyl)morpholin-3-one | Metal salts, HCl, etc. | Low |

| Proposed Greener Route | One-pot reductive amination and cyclization | Aldehyde, Amino alcohol, Reducing agent (e.g., H₂) | 6-(Hydroxymethyl)morpholin-3-one | Water | High |

This table presents a qualitative comparison based on general principles of atom economy. Specific values would depend on the exact reagents and conditions used.

Biocatalytic Routes towards Enantiopure this compound

Biocatalysis offers a powerful and sustainable approach to obtaining enantiomerically pure compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit high stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

A key biocatalytic strategy for producing the desired (S)-enantiomer is the kinetic resolution of the racemic 6-(hydroxymethyl)morpholin-3-one. In this process, an enzyme, typically a lipase (B570770), selectively acylates one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Proposed Biocatalytic Kinetic Resolution:

The racemic 6-(hydroxymethyl)morpholin-3-one can be subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CALB), which is widely used for the resolution of secondary alcohols. The (R)-enantiomer is selectively acylated, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

The reaction can be summarized as follows:

(R,S)-6-(Hydroxymethyl)morpholin-3-one + Acyl Donor ---(Lipase)--> (R)-6-(Acyloxymethyl)morpholin-3-one + this compound

The following interactive data table showcases typical results for the lipase-catalyzed kinetic resolution of secondary alcohols, which can be considered representative for the proposed resolution of 6-(hydroxymethyl)morpholin-3-one.

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Excess (ee) of (S)-alcohol (%) | Conversion (%) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | 30 | >99 | ~50 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | 40 | 98 | 49 |

| Candida rugosa Lipase (CRL) | Ethyl acetate | DIPE | 25 | 95 | 51 |

Data in this table is representative of lipase-catalyzed kinetic resolutions of secondary alcohols and serves as an illustrative example for the potential resolution of 6-(hydroxymethyl)morpholin-3-one.

This chemoenzymatic approach, combining a green chemical synthesis of the racemate with a highly selective biocatalytic resolution, represents a promising and sustainable pathway to enantiopure this compound.

Reactivity and Chemical Transformations of S 6 Hydroxymethyl Morpholin 3 One

Reactions at the Hydroxymethyl Moiety of (S)-6-(Hydroxymethyl)morpholin-3-one

The hydroxymethyl group at the 6-position of the morpholin-3-one (B89469) ring is a primary alcohol, making it amenable to a range of common organic transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidizing agent determines the final product. For instance, mild oxidizing agents would favor the formation of the corresponding aldehyde, while stronger oxidizing agents would lead to the carboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced state, the carbonyl group of the lactam can be targeted for reduction. However, selective reduction of the lactam carbonyl in the presence of the hydroxymethyl group can be challenging and may require protecting group strategies to achieve the desired transformation.

Table 1: Potential Oxidation Reactions of the Hydroxymethyl Group

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | (S)-6-formylmorpholin-3-one | Anhydrous dichloromethane |

| Jones reagent (CrO₃/H₂SO₄) | (S)-3-oxomorpholine-6-carboxylic acid | Acetone, 0°C to room temperature |

| Swern oxidation | (S)-6-formylmorpholin-3-one | Oxalyl chloride, DMSO, triethylamine |

| TEMPO-mediated oxidation | (S)-3-oxomorpholine-6-carboxylic acid | Sodium hypochlorite, sodium bromide |

The hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups. These derivatizations are often employed to modify the molecule's physical and chemical properties, such as solubility, stability, and biological activity. Common derivatizing agents include acyl chlorides, acid anhydrides, and alkyl halides.

For example, esterification can be achieved by reacting this compound with an acyl chloride or acid anhydride in the presence of a base. Etherification can be carried out using an alkyl halide under basic conditions, such as in the Williamson ether synthesis.

Table 2: Examples of Hydroxyl Group Derivatization

| Reagent | Product Type |

| Acetyl chloride | Ester |

| Benzoyl chloride | Ester |

| Methyl iodide | Ether |

| Benzyl bromide | Ether |

| Tert-butyldimethylsilyl chloride (TBDMSCl) | Silyl ether |

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, including azides, halides, and cyanides. This two-step process, involving activation of the hydroxyl group followed by substitution, is a powerful strategy for further functionalization.

For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. The resulting tosylate is an excellent substrate for SN2 reactions with various nucleophiles.

Transformations of the Lactam Ring of this compound

The lactam ring of this compound contains an amide functional group, which can undergo several important transformations. These reactions can lead to ring-opened products or modifications at the amide nitrogen and carbonyl carbon.

The amide bond of the lactam ring can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding amino acid derivative. This ring-opening reaction can be a key step in the synthesis of more complex molecules. The resulting amino acid can then be further functionalized at both the amine and carboxylic acid groups. For example, quantum chemistry calculations have been used to investigate the ring-opening pathways in the oxidation of morpholine (B109124), providing insights into potential reaction mechanisms. nih.gov

The amide nitrogen of the lactam is generally less nucleophilic than a typical amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. wikipedia.org However, it can still undergo reactions such as N-alkylation or N-acylation under specific conditions. Deprotonation of the amide nitrogen with a strong base can enhance its nucleophilicity, allowing it to react with electrophiles.

The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents or reducing agents like lithium aluminum hydride. Reduction of the lactam can lead to the corresponding cyclic amine. Theoretical models have been developed to understand SN2 reactions at the amide nitrogen, which can be relevant to the reactivity of this compound. arkat-usa.orgumich.edu

Table 3: Potential Transformations of the Lactam Ring

| Reagent/Condition | Transformation | Product Type |

| Strong acid or base with heat | Hydrolysis/Ring-opening | Amino acid derivative |

| Strong base followed by alkyl halide | N-alkylation | N-alkylated lactam |

| Lithium aluminum hydride (LiAlH₄) | Reduction | Cyclic amine (morpholine derivative) |

| Lawesson's reagent | Thionation | Thiolactam |

Alpha-Functionalization of the Lactam Ring

The presence of a carbonyl group within the morpholin-3-one ring structure activates the adjacent methylene (B1212753) group (alpha-position) for deprotonation and subsequent functionalization. This reactivity is a cornerstone of lactam chemistry, allowing for the introduction of a wide array of substituents.

The alpha-functionalization of this compound can be achieved through the generation of an enolate intermediate. The choice of base, solvent, and electrophile is crucial in determining the outcome of these reactions. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are typically employed to ensure complete and irreversible deprotonation, forming the corresponding lactam enolate.

Table 1: Theoretical Conditions for Alpha-Alkylation of this compound

| Entry | Base | Electrophile (R-X) | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|

| 1 | LDA | CH₃I | THF | -78 to 0 | (S)-2-methyl-6-(hydroxymethyl)morpholin-3-one |

| 2 | KHMDS | CH₂=CHCH₂Br | THF/HMPA | -78 to 25 | (S)-2-allyl-6-(hydroxymethyl)morpholin-3-one |

The introduction of various alkyl, allyl, and benzyl groups at the alpha-position can significantly alter the steric and electronic properties of the molecule, providing a pathway to a diverse range of derivatives. The efficiency of these alkylation reactions would be dependent on factors such as the reactivity of the electrophile and the potential for competing side reactions.

Chemoselectivity and Stereocontrol in Reactions of this compound

A key challenge and area of interest in the chemistry of this compound is the control of chemoselectivity and stereoselectivity during its reactions. The molecule possesses multiple reactive sites: the secondary amine, the hydroxyl group, and the alpha-carbon of the lactam.

Chemoselectivity:

N- vs. O- vs. C-Functionalization: The choice of reagents and reaction conditions can direct functionalization to a specific site. For instance, N-acylation or N-alkylation can be favored under basic conditions that deprotonate the nitrogen atom. Conversely, protection of the nitrogen and hydroxyl groups would be necessary to selectively target the alpha-carbon for functionalization. The hydroxyl group can also be a site for etherification or esterification.

Stereocontrol:

The inherent chirality of this compound, with a stereocenter at the 6-position, introduces the possibility of diastereoselective reactions at the alpha-position. The substituent at C-6 can exert stereocontrol through several mechanisms:

Steric Hindrance: The hydroxymethyl group can sterically hinder the approach of an electrophile from one face of the enolate, leading to a preference for attack from the less hindered face.

Chelation Control: The hydroxyl group, particularly after deprotonation or in the presence of a Lewis acid, can chelate with the metal cation of the enolate. This can lock the conformation of the enolate and direct the approach of the electrophile to a specific face, leading to high diastereoselectivity.

Table 2: Potential Diastereoselective Alpha-Functionalization Reactions

| Reaction Type | Reagents | Expected Diastereomeric Ratio (d.r.) |

|---|---|---|

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Potentially moderate to high d.r. |

| Aldol (B89426) Reaction | 1. LDA, ZnCl₂, THF, -78 °C; 2. RCHO | Potentially high d.r. via chelation |

Note: The diastereomeric ratios presented are hypothetical and would need to be determined experimentally. The level of stereocontrol would be highly dependent on the specific reaction conditions and the nature of the electrophile.

Mechanistic Investigations of Key Transformations Involving this compound

The mechanistic understanding of reactions involving this compound is crucial for predicting and controlling their outcomes. Key mechanistic aspects include the formation and structure of the lactam enolate and the transition states of subsequent reactions.

Enolate Formation and Geometry: The geometry of the lactam enolate (E vs. Z) can influence the stereochemical outcome of its reactions. For a six-membered ring system, the enolate is likely to adopt a half-chair conformation. The orientation of the substituent at C-6 relative to the plane of the enolate will play a significant role in dictating the facial selectivity of electrophilic attack.

Transition State Analysis: Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition state geometries of reactions involving the enolate of this compound. For instance, in a chelation-controlled reaction, the calculated energy difference between the transition states leading to the two possible diastereomers could predict the observed stereoselectivity.

A proposed mechanism for a chelation-controlled alpha-alkylation would involve the formation of a rigid, bicyclic-like transition state where the metal cation is coordinated to both the enolate oxygen and the oxygen of the hydroxymethyl group. This would effectively block one face of the enolate, leading to a highly stereoselective approach of the electrophile from the opposite face.

Applications of S 6 Hydroxymethyl Morpholin 3 One in Complex Molecule Synthesis

(S)-6-(Hydroxymethyl)morpholin-3-one as a Chiral Building Block

The rigid, chair-like conformation of the morpholin-3-one (B89469) core, combined with the defined stereochemistry at the C6 position, makes this compound an excellent scaffold for transferring chirality into new molecular entities.

The synthesis of enantiomerically pure heterocyclic compounds is a significant challenge in organic chemistry, given their prevalence in pharmaceuticals and natural products. Chiral morpholinone derivatives, structurally similar to this compound, have proven instrumental in addressing this challenge. For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key structural motif in many alkaloids, was achieved using a chiral morpholinone derivative. nih.gov

In this synthesis, a Petasis reaction involving an amino alcohol, a boronic acid, and glyoxylic acid generates a diastereomeric morpholinone derivative, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, in a 3:1 diastereomeric ratio. nih.gov The major diastereomer is then isolated and further transformed. This process highlights how the stereocenter on the morpholine-like scaffold directs the formation of new stereocenters, enabling the synthesis of the target tetrahydroisoquinoline with high optical purity. nih.gov Although this example uses a more substituted morpholinone, the principle directly applies to how the stereocenter in this compound can be leveraged to control the stereochemical outcome in the synthesis of other heterocyclic systems.

The morpholine (B109124) ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. ed.ac.uknih.gov The incorporation of this compound or its derivatives into drug candidates can impart water solubility, modulate basicity, and provide vectors for metabolic stability.

For example, the morpholine moiety is a key component in many kinase inhibitors. ed.ac.uknih.govscienceopen.com The synthesis of novel trisubstituted morpholinopyrimidines as PI3K inhibitors demonstrates the modular nature of drug design, where different fragments are combined to optimize biological activity. nih.gov this compound provides a chiral, functionalized morpholine unit that can be incorporated into such scaffolds to explore the impact of stereochemistry on kinase binding and selectivity. The hydroxyl group offers a convenient point for further derivatization, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Role in Natural Product Total Synthesis

Natural products remain a vital source of inspiration for new medicines. The total synthesis of these often complex molecules is a rigorous test of synthetic methodology and provides a platform for the development of new reactions.

The total synthesis of alkaloids, such as the hasubanan (B79425) family, often requires the precise installation of multiple stereocenters. nih.gov A unified strategy for the synthesis of different subclasses of hasubanan alkaloids was developed, showcasing the power of a common chiral intermediate to access diverse molecular architectures. nih.gov While not specifically employing this compound, this work underscores the importance of chiral building blocks that can be elaborated into complex polycyclic systems. The defined stereochemistry of this compound makes it an ideal starting point for such endeavors, where the existing chiral center can influence the stereochemical outcome of subsequent reactions, such as cyclizations and additions, to build up the intricate framework of a natural product.

The diastereoselective synthesis of a key intermediate for the natural product (–)-Cepharamine highlights the use of an intramolecular aza-Michael addition to form a complex aza-[4.4.3]-propellane structure. nih.gov A chiral building block like this compound could be envisioned to set the initial stereochemistry, which is then relayed through the synthetic sequence.

Biosynthesis often provides elegant and efficient blueprints for the construction of complex molecules. Synthetic chemists can draw inspiration from these pathways to design novel and effective synthetic routes. For example, the biosynthesis of many polyketide natural products involves the iterative addition of two-carbon units, with precise stereochemical control at each step.

Derivatives of this compound can be designed to act as mimics of biosynthetic intermediates. The lactam functionality can be opened to reveal a chiral amino acid-like structure, while the hydroxyl group can be used as a handle to attach elongating chains. By strategically modifying and reacting this chiral scaffold, it may be possible to construct fragments of polyketide or non-ribosomal peptide natural products in a stereocontrolled manner, emulating the logic of biosynthesis.

Utilization of this compound as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. The Evans oxazolidinone auxiliaries are a classic example, widely used in asymmetric aldol (B89426) reactions to create new carbon-carbon bonds with high diastereoselectivity. youtube.com

This compound possesses the necessary features to function as a chiral auxiliary. The nitrogen of the lactam can be acylated with a prochiral carboxylic acid derivative. Subsequent enolization and reaction with an electrophile, such as an aldehyde in an aldol reaction, would proceed via a rigid, chelated transition state. The steric bulk of the morpholinone ring would block one face of the enolate, forcing the electrophile to attack from the opposite face, thereby inducing high diastereoselectivity.

The following table illustrates the potential of chiral auxiliaries in controlling the stereochemical outcome of aldol reactions, with data from an Evans auxiliary-assisted asymmetric hydrative aldol reaction of ynamides and aldehydes. nih.gov

| Entry | Aldehyde | Ynamide | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Benzaldehyde | N-Propionyl Ynamide | 95 | >20:1 |

| 2 | p-Tolualdehyde | N-Propionyl Ynamide | 93 | >20:1 |

| 3 | p-Anisaldehyde | N-Propionyl Ynamide | 91 | >20:1 |

| 4 | Isobutyraldehyde | N-Propionyl Ynamide | 92 | 15:1 |

After the desired stereocenter has been set, the auxiliary can be cleaved from the product, for example, through hydrolysis or reduction of the amide bond, to yield the enantiomerically enriched product and recover the this compound for reuse. The hydroxyl group on the auxiliary also offers a potential secondary chelation site, which could further enhance the rigidity of the transition state and improve stereocontrol.

Advanced Spectroscopic Characterization and Computational Studies of S 6 Hydroxymethyl Morpholin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (S)-6-(Hydroxymethyl)morpholin-3-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. A full suite of NMR experiments on this compound would provide unambiguous confirmation of its covalent structure and offer insights into its solution-phase conformation.

Detailed ¹H and ¹³C NMR spectra would be the starting point. The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The diastereotopic protons of the two methylene (B1212753) groups in the morpholine (B109124) ring would likely appear as complex multiplets due to spin-spin coupling with each other and with adjacent protons. The proton at the chiral center (C6) would couple to the neighboring methylene protons, and its chemical shift would be sensitive to the electronic environment. The protons of the hydroxymethyl group would also exhibit characteristic shifts and coupling.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be essential to establish proton-proton coupling networks, confirming the connectivity of the entire molecule. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) ¹³C nuclei, allowing for the complete and unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, could provide information about the through-space proximity of protons, offering valuable data on the preferred conformation of the morpholine ring (e.g., chair, boat, or twist-boat) and the orientation of the hydroxymethyl substituent in solution.

Interactive Data Table: Predicted NMR Assignments As experimental data is unavailable, this table outlines the expected signals and their theoretical correlations.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2 | Multiplet | ~45-55 | C3, C6 |

| C3 (C=O) | - | ~165-175 | H2, H5 |

| C5 | Multiplet | ~65-75 | C3, C6 |

| C6 | Multiplet | ~70-80 | C2, C5, C7 |

| C7 (-CH₂OH) | Multiplet | ~60-70 | C6 |

| N4-H | Broad Singlet | - | C3, C5 |

X-ray Crystallography Studies of this compound and Its Crystalline Derivatives

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the absolute stereochemistry if a suitable crystal is analyzed. For this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for its complete characterization.

A successful crystallographic analysis would confirm the (S) configuration at the C6 stereocenter unambiguously. It would also detail the conformation of the morpholine ring in the crystal lattice, which is typically a chair conformation for morpholine derivatives. The analysis would reveal the orientation of the hydroxymethyl group (axial or equatorial) relative to the ring.

Furthermore, the crystal structure would elucidate the intermolecular interactions that stabilize the crystal packing. Given the presence of the N-H group, the carbonyl oxygen, and the hydroxyl group, extensive hydrogen bonding networks would be expected. These interactions are critical for understanding the physical properties of the solid material and for designing crystalline derivatives or co-crystals. In the absence of a single crystal of the parent compound, the formation of crystalline derivatives (e.g., esters or ethers of the hydroxyl group) could provide an alternative route to obtaining a crystal structure and confirming the core molecular framework.

Chiroptical Spectroscopy for Absolute Configuration Determination of this compound

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light.

An experimental ECD spectrum of this compound would show Cotton effects corresponding to its electronic transitions, primarily the n→π* transition of the lactam carbonyl group. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.

To assign the absolute configuration, the experimental ECD spectrum would be compared to a spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). By calculating the theoretical ECD spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental data would allow for a confident assignment of the absolute configuration of the synthesized or isolated compound. VCD, which probes chirality in the infrared region, could be used in a complementary manner to analyze the stereochemistry based on molecular vibrations.

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would provide deep insights into its intrinsic chemical nature.

Electronic Structure and Reactivity Predictions

DFT calculations can map the molecule's electron density and determine the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carbonyl and hydroxyl groups, along with the ether oxygen, would be expected to be nucleophilic (electron-rich) sites, while the amide proton and the protons adjacent to electronegative atoms would be electrophilic (electron-poor) sites. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine ring and the rotatable hydroxymethyl group means that this compound can exist in multiple conformations. DFT calculations are essential for exploring the conformational energy landscape. A systematic conformational search would identify all stable low-energy conformers.

By calculating the relative energies of these conformers, a Boltzmann population distribution at a given temperature can be predicted. This analysis would reveal the most likely shape or shapes the molecule adopts, such as whether the hydroxymethyl group prefers an axial or equatorial position and the degree of ring puckering. This information is vital for interpreting experimental data (like NMR) and for understanding how the molecule might bind to a receptor.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. An MD simulation of this compound in an explicit solvent, such as water, would provide a dynamic picture of its behavior.

These simulations would reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The stability and dynamics of key intermolecular hydrogen bonds between the compound's N-H, C=O, and -OH groups and the surrounding water molecules could be quantified. MD simulations can also track the conformational transitions of the molecule over time, showing how it flexes and changes shape in a solvent environment, which can differ significantly from its calculated gas-phase or solid-state structure. This provides a more realistic model of the molecule's behavior in a biological or solution-phase chemical context.

Medicinal Chemistry and Biological Relevance of S 6 Hydroxymethyl Morpholin 3 One Derivatives

Design and Synthesis of Bioactive Analogs Featuring the (S)-6-(Hydroxymethyl)morpholin-3-one Core

The design of bioactive analogs of this compound is centered on strategically modifying its core structure to enhance interactions with specific biological targets. The inherent functionalities of the scaffold—the secondary amine, the lactam, and the primary hydroxyl group—provide key handles for chemical elaboration. Synthetic strategies would likely focus on derivatization at these positions to explore the chemical space around the core and to modulate properties such as potency, selectivity, and pharmacokinetics.

A common approach to creating a library of analogs from a core scaffold like this compound involves parallel synthesis techniques. For instance, the secondary amine can be readily acylated, alkylated, or arylated to introduce a variety of substituents. These modifications can influence the compound's interaction with target proteins, for example, by reaching into new binding pockets or by altering the electronics and sterics of the molecule. Similarly, the primary hydroxyl group can be esterified or etherified to introduce different functional groups, which could impact solubility, metabolic stability, and target engagement.

The synthesis of the core this compound itself can be achieved through multi-step sequences starting from readily available chiral precursors. For example, a plausible route could involve the use of a chiral amino acid as a starting material to set the stereochemistry at the C6 position, followed by cyclization to form the morpholin-3-one (B89469) ring.

While specific examples of extensive libraries derived from this compound are not widely reported in publicly available literature, the principles of analog design are well-established in medicinal chemistry. The table below illustrates potential diversification points on the scaffold.

| Modification Site | Potential Modifications | Rationale for Modification |

| N4-position (Amine) | Alkylation, Acylation, Arylation, Sulfonylation | Explore new binding interactions, modulate basicity, and improve pharmacokinetic properties. |

| C6-Hydroxymethyl group | Esterification, Etherification, Oxidation to aldehyde or carboxylic acid | Modulate polarity and hydrogen bonding capacity; introduce new functional groups for further derivatization. |

| C2, C5 positions | Introduction of alkyl or aryl substituents | Introduce steric bulk to probe binding pocket topography and enhance selectivity. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, a systematic investigation of how different substituents at various positions on the morpholine (B109124) ring affect a specific biological endpoint would be undertaken. Although detailed SAR studies for this specific scaffold are not extensively documented in the public domain, we can hypothesize a general SAR based on established principles for other morpholine-containing compounds.

The initial phase of an SAR campaign would involve synthesizing a focused library of analogs with variations at the key positions outlined in the previous section. These compounds would then be tested in a relevant biological assay to determine their activity. For example, if the target is a specific enzyme, the inhibitory concentration (IC50) would be measured for each derivative.

A hypothetical SAR exploration might reveal the following trends:

N4-Substituent: Small, lipophilic substituents on the nitrogen might be favored for optimal binding. For instance, a methyl or ethyl group might fit well into a hydrophobic pocket of the target protein, while larger or more polar groups could lead to a decrease in activity.

C6-Hydroxymethyl Group: The presence of the hydroxyl group may be critical for activity, potentially forming a key hydrogen bond with the target. Conversion to an ether or ester might decrease or abolish activity, confirming the importance of this interaction. Conversely, in some cases, such a modification could enhance cell permeability and act as a prodrug.

Stereochemistry: The (S)-configuration at the C6 position is likely to be crucial for activity. Synthesis and testing of the (R)-enantiomer would be a critical experiment to confirm the stereochemical preference of the biological target.

The results of such an SAR study would be compiled into a table to visualize the relationships between structure and activity.

| Compound | R1 (N4-substituent) | R2 (C6-substituent) | Biological Activity (e.g., IC50) |

| 1 | H | -CH2OH | Baseline |

| 2 | -CH3 | -CH2OH | To be determined |

| 3 | -C2H5 | -CH2OH | To be determined |

| 4 | H | -CH2OCH3 | To be determined |

| 5 (R-enantiomer) | H | -CH2OH | To be determined |

Investigation of Protein-Ligand Interactions and Molecular Docking Studies

To understand the molecular basis of the biological activity of this compound derivatives, molecular docking studies would be employed. These computational techniques predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target. Such studies are instrumental in rationalizing observed SAR and in guiding the design of new, more potent analogs.

The process begins with a three-dimensional structure of the target protein, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. A virtual library of this compound derivatives is then docked into the active site of the protein. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.

A successful docking study would reveal key protein-ligand interactions, such as:

Hydrogen Bonds: The hydroxyl group and the lactam carbonyl of the morpholin-3-one ring are likely to participate in hydrogen bonding with amino acid residues in the active site.

Hydrophobic Interactions: Substituents introduced at the N4-position or other positions on the ring could engage in hydrophobic interactions with nonpolar residues.

The insights gained from molecular docking can be used to generate hypotheses that can be tested experimentally. For example, if docking suggests that a larger substituent at the N4-position could access an additional hydrophobic pocket, a new set of analogs with such modifications would be synthesized and tested.

Enzyme Inhibition and Receptor Binding Studies of Compounds Derived from this compound

The ultimate goal of designing and synthesizing derivatives of this compound is often to modulate the activity of a specific enzyme or receptor. Enzyme inhibition and receptor binding studies are therefore essential to characterize the pharmacological profile of these compounds.

Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and the results are used to calculate the inhibitory constant (Ki), which is a measure of the compound's binding affinity.

| Compound ID | Target Enzyme/Receptor | IC50 / Ki (nM) | Mechanism of Action (if applicable) |

| Deriv-001 | Example Kinase 1 | 50 | ATP-competitive |

| Deriv-002 | Example GPCR 1 | 120 | Antagonist |

| Deriv-003 | Example Hydrolase 1 | 25 | Reversible, competitive |

These studies are critical for establishing the therapeutic potential of any new chemical entity and for understanding its mechanism of action at the molecular level.

Future Directions and Emerging Research Avenues for S 6 Hydroxymethyl Morpholin 3 One

Development of Novel and Efficient Synthetic Routes for (S)-6-(Hydroxymethyl)morpholin-3-one

While this compound is commercially available, the development of novel, efficient, and scalable synthetic routes remains a critical area of research. Future efforts are likely to focus on catalytic asymmetric methods and the utilization of renewable chiral pool starting materials to enhance sustainability and cost-effectiveness.

One promising avenue is the use of chiral pool starting materials, such as amino acids. L-serine, with its inherent (S)-stereochemistry and hydroxymethyl group, is an ideal precursor. mdpi.com Strategies starting from Boc-protected serine can provide the necessary stereochemical control for the synthesis of enantiopure functionalized morpholine (B109124) fragments. thieme-connect.com This approach aligns with the principles of green chemistry by leveraging readily available, naturally occurring chiral molecules. mdpi.com

Catalytic asymmetric synthesis represents another frontier for producing this compound and its analogs. rsc.org Research into novel organocatalytic or metal-catalyzed reactions could provide direct access to the morpholin-3-one (B89469) core with high enantioselectivity. For instance, the development of catalytic asymmetric methods for the synthesis of 3-hydroxyoxindoles has seen significant progress and similar strategies could be adapted for morpholinones. rsc.org The diastereoselective synthesis of related chiral heterocycles, such as tetrahydroisoquinoline-1-carboxylic acid via morpholinone derivatives, highlights the potential for developing highly stereocontrolled synthetic pathways. nih.gov

Future research could focus on the development of one-pot sequential reactions. For example, a process combining enzymatic hydroxymethylation and asymmetric reductive amination could offer a streamlined route to chiral amino alcohols, which are key intermediates for morpholinone synthesis. researchgate.net

Table 1: Potential Strategies for Novel Synthesis of this compound

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Chiral Pool Synthesis | L-Serine, D-Mannitol | Utilizes inexpensive, enantiopure natural products; sustainable approach. | Asymmetric synthesis from α-amino acids. mdpi.com |

| Catalytic Asymmetric Synthesis | Achiral precursors | High enantioselectivity; potential for broad substrate scope. | Organocatalysis, transition-metal catalysis. rsc.orgnih.govnih.gov |

| Chemoenzymatic Synthesis | Simple achiral substrates | High selectivity under mild conditions; environmentally friendly. | Biocatalysis, enzyme engineering. researchgate.net |

Exploration of Untapped Reactivity Patterns of this compound

The unique combination of functional groups in this compound opens up numerous possibilities for exploring novel chemical transformations. Future research will likely focus on leveraging the reactivity of the N-H group, the C-2 methylene (B1212753) adjacent to the carbonyl, the hydroxyl group, and the lactam ring itself.

The hydroxyl group is a key site for derivatization. It can undergo a variety of chemical reactions, including oxidation to an aldehyde or carboxylic acid, etherification, and esterification, allowing for the introduction of a wide range of functional moieties. numberanalytics.com These transformations would provide access to a library of new derivatives with potentially interesting biological or material properties.

The lactam ring offers several avenues for reactivity. The nitrogen atom can be acylated, alkylated, or arylated to introduce substituents that can modulate the compound's properties. Furthermore, the C2-position adjacent to the carbonyl group could be a target for functionalization. acs.org Cross-dehydrogenative coupling (CDC) reactions, which have been used for the α-functionalization of other morpholinones, could be explored to introduce new carbon-carbon or carbon-heteroatom bonds at this position. gyanvihar.org

Ring-opening reactions of the morpholin-3-one core present another area of interest. The lactam can be hydrolyzed or undergo alcoholysis to yield linear amino acid derivatives. These reactions could be particularly useful in the context of creating building blocks for peptidomimetics or for the synthesis of functionalized polymers. The stereocenter at C-6 would be preserved in these transformations, providing access to chiral linear structures.

Table 2: Potential Reactions for Exploring the Reactivity of this compound

| Functional Group | Potential Reaction Type | Potential Products |

|---|---|---|

| Hydroxymethyl | Oxidation, Etherification, Esterification | Aldehydes, carboxylic acids, ethers, esters |

| Lactam N-H | Acylation, Alkylation, Arylation | N-substituted derivatives |

| C2-Methylene | Cross-Dehydrogenative Coupling | α-functionalized morpholinones |

Integration into Advanced Materials Science and Polymer Chemistry

The bifunctional and chiral nature of this compound makes it a highly promising monomer for the synthesis of advanced materials and polymers. quora.comtiktok.comyoutube.comyoutube.com Future research is expected to explore its use in creating biocompatible polymers, chiral materials, and functional hydrogels.

This compound is a suitable candidate for ring-opening polymerization (ROP). youtube.com The lactam ring can be opened to form poly(aminoester)s, a class of biodegradable and biocompatible polymers. acs.orgnih.gov The pendant hydroxymethyl group would introduce functionality along the polymer backbone, which could be used for further modification or to tune the polymer's properties, such as hydrophilicity and degradability. The inherent chirality of the monomer would be transferred to the polymer, leading to the formation of stereoregular polymers with potentially unique properties, such as the ability to form helical structures or recognize other chiral molecules. nih.gov

The development of biocompatible polymers is a significant area of research in biomedical applications. nih.govmdpi.com Polymers derived from morpholine have shown promise due to their high water solubility and biocompatibility. nih.gov The incorporation of this compound into polymers could lead to new materials for drug delivery, tissue engineering, and other biomedical devices. researchgate.netmdpi.com

Furthermore, the ability of chiral molecules to self-assemble into ordered structures could be exploited. researchgate.netnih.gov Derivatives of this compound could be designed to form supramolecular structures, such as chiral fibers or gels, with potential applications in catalysis, separation science, and as scaffolds for cell growth.

Table 3: Potential Applications in Materials Science and Polymer Chemistry

| Application Area | Polymer Type | Key Features |

|---|---|---|

| Biomedical Devices | Poly(aminoester)s | Biocompatible, biodegradable, functionalizable. nih.govmdpi.com |

| Drug Delivery | Hydrogels, Nanoparticles | Stimuli-responsive, controlled release. nih.govmdpi.com |

| Chiral Separation | Chiral Stationary Phases | Stereoselective recognition. nih.gov |

| Tissue Engineering | Scaffolds | Biocompatible, promotes cell adhesion and growth. |

Innovations in Computational Design and Prediction for this compound Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. For this compound, in silico methods can be employed to design new derivatives with desired properties, predict their reactivity, and understand their interactions with biological targets or materials. jbcpm.com

Molecular docking studies can be used to predict the binding modes and affinities of this compound derivatives with specific protein targets. gyanvihar.orgjbcpm.comresearchgate.netnih.govresearchgate.net This approach is particularly valuable in drug discovery for identifying potential therapeutic agents. For example, by virtually screening a library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of this compound derivatives and their biological activity or physical properties. pensoft.netresearchgate.netnih.govnih.govrsc.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

Computational methods can also be used to explore the reactivity and conformational landscape of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, transition states, and the stability of different conformers. This information is crucial for planning synthetic routes and understanding the behavior of these molecules in different environments.

The future of computational design in this area will likely involve the use of machine learning and artificial intelligence to develop more accurate predictive models and to explore vast chemical spaces for novel derivatives with tailored properties for applications ranging from medicine to materials science. acs.org

Table 4: Computational Approaches for the Study of this compound Derivatives

| Computational Method | Application | Potential Outcomes |

|---|---|---|

| Molecular Docking | Drug Discovery, Materials Science | Prediction of binding affinity and mode; identification of lead compounds. gyanvihar.orgjbcpm.comresearchgate.netnih.govresearchgate.net |

| QSAR | Medicinal Chemistry, Toxicology | Prediction of biological activity and toxicity; guidance for lead optimization. pensoft.netresearchgate.netnih.govnih.govrsc.org |

| Molecular Dynamics (MD) | Biophysics, Materials Science | Simulation of molecular motion and conformational changes; understanding of stability and interactions. |

Q & A

Q. What scalable purification methods are effective for isolating high-purity this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。